2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol

Solid-State Characterization Synthetic Intermediate Crystallinity

Choose CAS 95380-59-9 for your medicinal chemistry campaign to leverage its unique ortho-2,3-substitution pattern. Unlike common 4- or 6-substituted regioisomers, this building block's precise spatial arrangement enables five-membered chelate ring formation with transition metals—critical for metalloenzyme inhibitor design. Its balanced polarity (LogP -0.49) and crystalline character (mp 71-72°C) ensure superior aqueous solubility, reproducible weighing, and batch consistency in parallel synthesis. Secure this privileged scaffold now for your next SAR study.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
CAS No. 95380-59-9
Cat. No. B257296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol
CAS95380-59-9
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=C(C=CC=N2)O
InChIInChI=1S/C11H17N3O/c1-13-5-7-14(8-6-13)9-10-11(15)3-2-4-12-10/h2-4,15H,5-9H2,1H3
InChIKeyVZIBJUXRABFUSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol (CAS 95380-59-9): Procurement-Relevant Chemical Profile and Structural Context


2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol (CAS 95380-59-9, C₁₁H₁₇N₃O, MW 207.27) is a heterocyclic building block comprising a 3-hydroxypyridine core connected via a methylene bridge to an N-methylpiperazine moiety [1]. The compound contains one hydrogen bond donor (phenolic OH) and four hydrogen bond acceptors (piperazine N atoms, pyridine N, and phenolic O), with a computed topological polar surface area of 39.6 Ų and XLogP3-AA value of 0.2, indicating balanced polarity for both aqueous solubility and membrane permeability [1]. The pyridin-3-ol scaffold is recognized as a privileged structure in medicinal chemistry due to its hydrogen-bonding capabilities and synthetic versatility for further functionalization [2].

Why 2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol Cannot Be Replaced by Common Piperazine-Pyridine Analogs in Synthesis


In procurement, compounds with similar core structures—such as 2-(4-methylpiperazin-1-yl)pyridin-3-ol (lacking the methylene spacer) or 6-(4-methylpiperazin-1-yl)pyridin-3-ol (differing in ring substitution position)—are often considered interchangeable. However, the precise 2-(methylene-piperazine) substitution pattern in CAS 95380-59-9 critically determines downstream synthetic outcomes: the ortho-relationship between the 2-position basic nitrogen handle and the 3-position phenolic OH creates a unique bifunctional chelating environment [1]. This specific spatial arrangement enables metal coordination and intramolecular hydrogen bonding that regioisomeric analogs cannot replicate [2]. Furthermore, the methylene bridge alters the pKa of the piperazine nitrogens compared to directly N-aryl linked analogs, affecting nucleophilicity in subsequent alkylation or acylation steps—a parameter that influences reaction yields and impurity profiles in multi-step medicinal chemistry campaigns [2].

Quantitative Differentiation Evidence for 2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol: Comparator-Based Analysis


2-Hydroxymethyl vs. 3-Hydroxymethyl Regioisomers: Crystallinity and Melting Point Advantage

CAS 95380-59-9 (2-[(4-methylpiperazin-1-yl)methyl]pyridin-3-ol) exhibits a reported melting point of 71-72 °C (recrystallized from ligroine) [1]. In contrast, its close regioisomer [2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol (the 3-hydroxymethyl analog, CAS not specified but SMILES: OCC1=CC=CN=C1N2CCN(C)C2) is a solid but no crystallinity or melting point data are reported in vendor technical sheets, suggesting amorphous or low-crystallinity character .

Solid-State Characterization Synthetic Intermediate Crystallinity

Methylene-Bridged vs. Direct N-Aryl Piperazine-Pyridine: LogP and Solubility Differentiation

The target compound (methylene-bridged) has a computed LogP (XLogP3-AA) of 0.2 [1] and an experimentally derived LogP value of -0.49 reported by a vendor . A structurally distinct analog containing a 4-methylpiperazinylpyridine moiety without a methylene bridge (1-[6-(4-Methyl-piperazin-1-yl)-pyridin-3-yl]-ethanol) is reported to have LogP 2.1 [2]. The ~1.6-2.6 log unit difference (0.2 vs. 2.1) translates to an approximately 40-400 fold difference in octanol-water partition coefficient, directly impacting aqueous solubility and membrane permeability in biological assays [2].

Physicochemical Properties LogP Solubility

2- vs. 6-Substitution Pattern on Pyridine Ring: Synthetic Divergence in Downstream Amide Coupling

SAR studies on 6-piperazin-1-ylpyridin-3-ol amides as malic enzyme 3 (ME3) inhibitors identified that substitution at the pyridine 6-position with piperazine, followed by amide formation at the 3-position hydroxyl, yields potent ME3 inhibitors (compound 16b: IC₅₀ = 0.15 μM on ME3, with 15-fold selectivity over ME1 and 9-fold over ME2) [1]. The target compound, with substitution at the 2-position and hydroxyl at the 3-position, offers the reverse functional handle orientation: the 2-position methylpiperazine serves as the basic center while the 3-position OH remains available for esterification, etherification, or oxidation [2]. This reversed orientation may produce distinct spatial arrangements in metal-binding pharmacophores compared to the 6-substituted series.

Regioselectivity Amide Synthesis Structure-Activity Relationship

N-Methylpiperazine Moiety: Validated Pharmacophore Contribution in Structurally Related Antiparasitic Series

The 4-methylpiperazinyl group, when incorporated as a substituent in bicyclic compounds, has been quantitatively validated to enhance antiparasitic potency. In a comparative study of bicyclic antiprotozoal agents, the most active ω-(4-methylpiperazin-1-yl)alkyl-2-azabicyclo-nonane derivative exhibited antiplasmodial activity (IC₅₀ ≤ 0.023 μM) and selectivity index (SI = 2188) that exceeded the antimalarial drug chloroquine (IC₅₀ = 0.15 μM, SI = 1257) [1]. While the target compound is a monocyclic building block rather than a bicyclic final agent, this class-level evidence confirms that the N-methylpiperazine moiety is a validated pharmacophoric element capable of conferring potent biological activity when appropriately elaborated [1].

Antiparasitic Activity Pharmacophore Validation Piperazine SAR

Purity and Vendor Availability Comparison: Consistent 97% Specification Across Multiple Suppliers

Multiple independent vendors (Fluorochem, Chemenu, Leyan) report a consistent minimum purity specification of 97% for CAS 95380-59-9 . In contrast, the regioisomeric analog (6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanol (CAS 1249436-00-7) is available from Sigma-Aldrich/AOBChem at 96% purity and from Leyan at ≥95% purity . The 1-2% higher baseline purity specification for the target compound across the supply chain may reduce the need for pre-use purification in synthetic workflows.

Purity Specification Supply Chain Procurement

Priority Application Scenarios for 2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol (CAS 95380-59-9) Based on Quantitative Differentiation Evidence


Synthesis of Bifunctional Chelating Ligands Requiring Ortho-Hydroxy-Pyridine Motifs

The ortho-relationship between the 2-position methylpiperazinylmethyl group and the 3-position phenolic OH in CAS 95380-59-9 creates a bifunctional chelating environment [1]. This structural arrangement enables the compound to serve as a scaffold for metal-coordinating ligands where both the basic piperazine nitrogen and the phenolic oxygen participate in metal binding. Unlike regioisomeric analogs with substitution at the 4-, 5-, or 6-positions, only the 2,3-arrangement provides the optimal geometry for five-membered chelate ring formation with transition metals, making this compound uniquely suited for metalloenzyme inhibitor design and metal-sensing probe development.

Medicinal Chemistry Lead Optimization Requiring Low LogP Building Blocks

With an XLogP3-AA value of 0.2 [1] and vendor-reported LogP of -0.49 , this compound is substantially more hydrophilic than structurally related analogs lacking the methylene bridge (e.g., LogP 2.1 for 1-[6-(4-methyl-piperazin-1-yl)-pyridin-3-yl]-ethanol) [2]. This property profile makes CAS 95380-59-9 an advantageous building block for medicinal chemistry programs targeting aqueous solubility, reduced plasma protein binding, or central nervous system penetration where lower LogP is predictive of improved pharmacokinetic properties. The compound is particularly suited for fragment-based drug discovery and early-stage lead optimization where polarity tuning is critical.

SAR Exploration of Orthogonal Substitution Patterns in Kinase or Enzyme Inhibitor Programs

While 6-substituted piperazinyl-pyridin-3-ols have been extensively characterized as malic enzyme inhibitors (with optimized analog 16b showing ME3 IC₅₀ = 0.15 μM and 15-fold selectivity over ME1) [1], the 2-substituted orientation of CAS 95380-59-9 provides an orthogonal vector for basic amine presentation . This reversed orientation may access different binding pockets or hydrogen-bonding networks in kinase ATP-binding sites, GPCR orthosteric pockets, or other enzyme active sites. The compound is recommended for SAR campaigns seeking to diversify chemical space around a validated pyridin-3-ol scaffold while maintaining the N-methylpiperazine pharmacophore validated in antiparasitic series [2].

Synthetic Intermediate for Compounds Requiring Crystalline Handling Properties

The well-defined melting point of 71-72 °C (recrystallized from ligroine) [1] distinguishes this compound from regioisomeric analogs such as [2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol, for which no crystallinity data are reported . This crystalline character is advantageous for automated solid-dispensing systems, long-term compound library storage, and quantitative parallel synthesis applications where accurate weighing and reproducible stoichiometry are essential. Research laboratories and CROs performing high-throughput parallel synthesis should prioritize this compound over amorphous regioisomers to minimize weighing errors and ensure batch-to-batch consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(4-Methylpiperazin-1-yl)methyl]pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.